
1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes amino, bromo, chloro, and hydroxy functional groups attached to an anthracene-9,10-dione core. It is used in a variety of applications, including pharmaceuticals, dyes, and sensors .
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination and chlorination of 1-aminoanthraquinone, followed by hydrolysis. The reaction typically requires the use of bromine and chlorine in the presence of catalysts such as sulfuric acid or nitrobenzene at high temperatures (80 to 120 °C) .
Industrial Production Methods: In industrial settings, the compound is often produced using a one-pot process that involves the bromination and chlorination of 1-aminoanthraquinone, followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or nitrobenzene.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals .
科学研究应用
1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential anticancer properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of sensors and as a component in various industrial processes
作用机制
The mechanism by which 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to target topoisomerases and kinases, which are essential for DNA replication and cell division .
相似化合物的比较
- 1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-4-hydroxyanthracene-9,10-dione
Uniqueness: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
属性
CAS 编号 |
2478-66-2 |
|---|---|
分子式 |
C14H7BrClNO3 |
分子量 |
352.56 g/mol |
IUPAC 名称 |
1-amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7BrClNO3/c15-9-10(16)11(17)7-8(14(9)20)13(19)6-4-2-1-3-5(6)12(7)18/h1-4,20H,17H2 |
InChI 键 |
PCAFKNSZJMUWAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


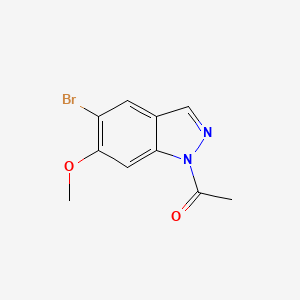
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
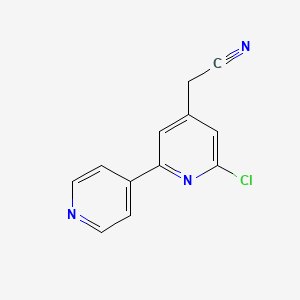
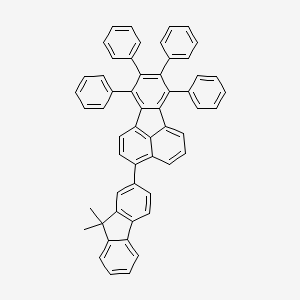

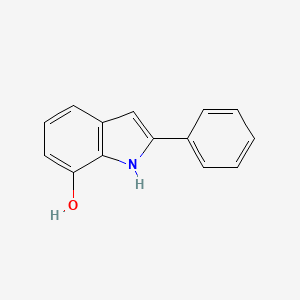
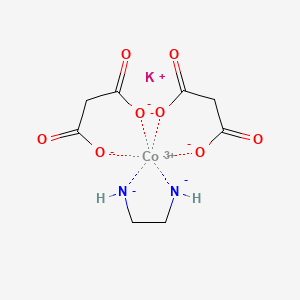


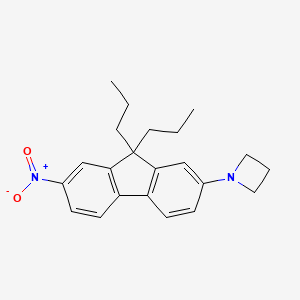
![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
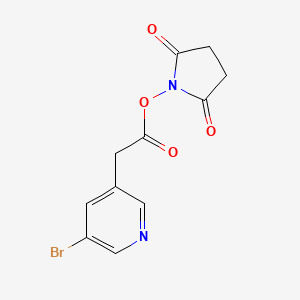
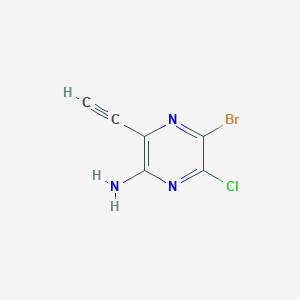
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
